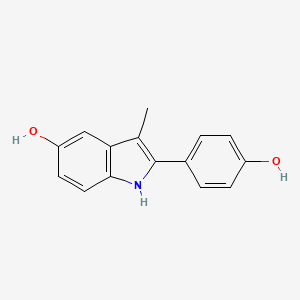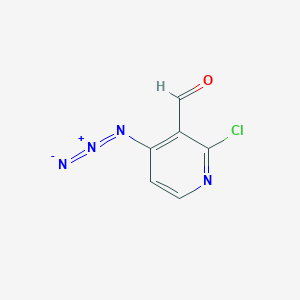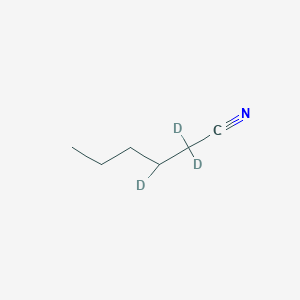
2-(4-Hydroxyphenyl)-3-methyl-1h-indol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol is an organic compound that belongs to the class of indoles Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole structure. For this compound, the starting materials would include 4-hydroxyphenylhydrazine and a suitable methyl ketone. The reaction typically proceeds in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid, and the reaction temperature is maintained around 100°C.
Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of 4-hydroxyphenyl is coupled with a halogenated indole precursor. This method requires a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is typically carried out at elevated temperatures, around 80-100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial synthesis often employs optimized reaction conditions, including the use of high-purity starting materials, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form corresponding hydroxy derivatives using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position. Reagents such as halogens (e.g., bromine, chlorine) or nitro groups can be introduced under suitable conditions.
Coupling Reactions: The hydroxyphenyl group can participate in coupling reactions, such as the formation of ethers or esters using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Coupling: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Quinones or hydroxyquinones.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitro-substituted indoles.
Coupling: Ethers or esters of the hydroxyphenyl group.
Scientific Research Applications
2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological macromolecules, such as proteins and nucleic acids. The indole core can interact with enzyme active sites or receptor binding sites, modulating their activity. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparison with Similar Compounds
Similar Compounds
2-(4-Hydroxyphenyl)-1H-indole: Lacks the methyl group at the 3-position, which may affect its chemical reactivity and biological activity.
3-Methyl-1H-indole-5-ol: Lacks the hydroxyphenyl group, which may influence its solubility and interaction with biological targets.
4-Hydroxyphenyl-1H-indole-5-ol: Similar structure but without the methyl group, potentially altering its chemical and biological properties.
Uniqueness
2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol is unique due to the presence of both the hydroxyphenyl and methyl groups, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-9-13-8-12(18)6-7-14(13)16-15(9)10-2-4-11(17)5-3-10/h2-8,16-18H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSDYZLJXRSMAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)O)C3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is known about the formulation of 2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol to enhance its properties?
A1: Research indicates that this compound, the main component of bazedoxifene, can be formulated with lactic acid to create a crystalline compound. [] This specific formulation, with a molar ratio of the compound to lactic acid ranging from 1:0.9 to 1:1.1, is detailed in patent literature. [] This suggests that lactic acid may play a role in enhancing the compound's stability, solubility, or other physicochemical properties relevant for pharmaceutical applications.
Q2: Has this compound been investigated in the context of human metabolism?
A2: Yes, studies have explored the bioactivation of this compound using in vitro models. Specifically, researchers have investigated its metabolism when exposed to human liver microsomes. [] These microsomes contain enzymes crucial for drug metabolism, offering insights into how this compound might be processed within the human body.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S,4R)-4-(3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B1142665.png)
![6-Methoxy-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1142666.png)
![3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1142668.png)
![7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142670.png)

